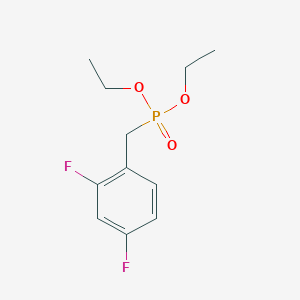

Diethyl (2,4-difluorobenzyl)phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

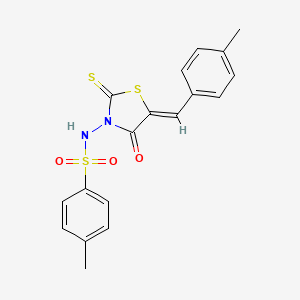

Diethyl (2,4-difluorobenzyl)phosphonate, also known as DFVBP, is a chemical compound used in various scientific experiments. It has a CAS Number of 127218-03-5 and a molecular weight of 264.21 .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H15F2O3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound has a molecular weight of 264.21 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available in the retrieved data .Scientific Research Applications

Synthesis of Novel α-Aminophosphonates : This compound is used in the synthesis of novel α-aminophosphonates, which are synthesized via the Kabachnik–Fields reaction. These compounds exhibit high enantioselectivities and are characterized by spectral and analytical data (Ravi et al., 2021).

Preparation of Mixed Metal-Phosphonate Materials : Diethyl (2,4-difluorobenzyl)phosphonate derivatives are used in preparing mixed metal-phosphonate materials, which generally possess a layered structure. Such materials could offer hybrid organic-inorganic materials with better thermal stability and larger porosity (Moreau, Jaffrès, & Villemin, 2002).

Spectroscopic and Computational Analysis : The compound is involved in the synthesis of imino phosphonate compounds, which are analyzed through spectroscopic techniques and computational studies. These studies help in understanding the structural properties and stability of these phosphonate compounds (Ali et al., 2020).

Use in Coordination Chemistry : It is utilized in the synthesis of azido-functionalized aromatic phosphonate esters, which are then coordinated to lanthanide precursors. These complexes are studied for their solution-state structure and optical properties (Koehne et al., 2021).

Application in Polymer Science : The compound is employed in the synthesis of high-phosphorus content polybenzimidazole diethyl phosphonates, which are used for creating membranes with high thermal stability and charge densities, applicable in various technological areas (Johnson & Cabasso, 2010).

Inhibitory Activity Studies : Some derivatives of this compound have been synthesized and found to exhibit strong α-glucosidase inhibitory activity. These compounds are studied for potential pharmacological applications (Shaik et al., 2020).

Corrosion Inhibition : The compound's derivatives are investigated as corrosion inhibitors for mild steel in hydrochloric acid. This is significant for industrial applications like pickling processes, with studies including experimental and theoretical approaches (Gupta et al., 2017).

Safety and Hazards

The safety data sheet for Diethyl (2,4-difluorobenzyl)phosphonate indicates that personal protective equipment should be worn and adequate ventilation should be ensured during handling . It also advises against getting the substance in eyes, on skin, or on clothing, and against ingestion and inhalation .

properties

IUPAC Name |

1-(diethoxyphosphorylmethyl)-2,4-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2O3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHVKNKZXZBTBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=C(C=C(C=C1)F)F)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2471008.png)

![Methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate](/img/structure/B2471012.png)

![3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2-fluorophenyl)azetidine-1-carboxamide](/img/structure/B2471014.png)

![N-(4-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471020.png)

![1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one](/img/structure/B2471023.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2471027.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(1,3-benzodioxol-5-yloxy)propan-1-one](/img/structure/B2471028.png)